molecular formula C23H29NO5 B14928246 Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14928246
M. Wt: 399.5 g/mol
InChI Key: WOUPGMNLELSCAM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,3-dimethoxyphenyl group at position 4, methyl groups at positions 2, 7, and 7, and an ethoxycarbonyl moiety at position 2. Its IUPAC name and identifiers include MFCD00717947, as listed in chemical databases . Structural studies often employ X-ray crystallography and software like SHELX or OLEX2 for refinement .

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO5/c1-7-29-22(26)18-13(2)24-15-11-23(3,4)12-16(25)20(15)19(18)14-9-8-10-17(27-5)21(14)28-6/h8-10,19,24H,7,11-12H2,1-6H3

InChI Key

WOUPGMNLELSCAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

Early synthetic routes employed base-catalyzed condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate and dimedone in alcoholic solvents under reflux. For example, VulcanChem reports a method using ethanol as the solvent and potassium carbonate as the base, yielding the target compound in ~60% after 6–8 hours. The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 1).

Reaction Conditions

  • Catalyst: K₂CO₃ (10 mol%)
  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 60–65%

While reproducible, this method suffers from moderate yields and energy-intensive reflux conditions.

Advanced Multicomponent Strategies

Ionic Liquid-Catalyzed One-Pot Synthesis

A breakthrough in efficiency was achieved using the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst. This method, described by Kumar et al., enables room-temperature synthesis in ethanol with yields up to 98% within 5–15 minutes.

Optimized Protocol

  • Reactants:
    • 2,3-Dimethoxybenzaldehyde (1.0 equiv)
    • Dimedone (1.0 equiv)
    • Ethyl acetoacetate (1.0 equiv)
    • Ammonium acetate (1.2 equiv)
  • Catalyst: [H₂-DABCO][HSO₄]₂ (30 mg per 0.5 mmol aldehyde)
  • Solvent: Ethanol (3–4 mL)
  • Conditions: Stirring at 25°C
  • Workup: Filtration and crystallization from ethanol

Key Advantages

  • Yield: 92–98%
  • Time: 5–15 minutes
  • Catalyst Recyclability: 5 cycles without significant loss
  • Gram-Scale Feasibility: 92% yield at 10 mmol scale

Aqueous Micellar Media Synthesis

An eco-friendly alternative utilizes Triton X-100 surfactant in water. Poor Heravi and Mehranfar demonstrated that 20 mol% Triton X-100 facilitates the four-component reaction at room temperature, achieving 97% yield in 60 minutes.

Reaction Parameters

Parameter Value
Surfactant Triton X-100 (20 mol%)
Solvent H₂O
Temperature 25°C
Time 30–130 minutes
Yield Range 91–98%

This method eliminates organic solvents but requires longer reaction times for electron-rich aldehydes.

Mechanistic Insights

The synthesis proceeds through three stages:

  • Knoevenagel Condensation: Aldehyde and 1,3-dicarbonyl form an α,β-unsaturated ketone.
  • Michael Addition: Ammonia donor attacks the enone system.
  • Cyclization and Tautomerization: Intramolecular cyclization yields the hexahydroquinoline core.

The ionic liquid [H₂-DABCO][HSO₄]₂ accelerates the reaction by stabilizing intermediates via hydrogen bonding and electrostatic interactions (Figure 2).

Comparative Analysis of Methods

Table 1. Performance Metrics of Synthetic Protocols

Method Catalyst Solvent Time Yield (%) Scalability
Base-Catalyzed K₂CO₃ Ethanol 6–8 h 60–65 Moderate
Ionic Liquid [H₂-DABCO][HSO₄]₂ Ethanol 5–15 min 92–98 High
Micellar Media Triton X-100 H₂O 30–130 min 91–98 Moderate

Key trends:

  • Ionic liquid catalysis offers superior speed and yield.
  • Aqueous methods prioritize sustainability over reaction rate.

Challenges and Optimization

Byproduct Formation

Side reactions, such as over-condensation or dimerization, are mitigated by:

  • Stoichiometric Control: Maintaining a 1:1 ratio of aldehyde to 1,3-dicarbonyl.
  • Low-Temperature Protocols: Room-temperature reactions suppress thermal degradation.

Crystallization and Purification

Ethanol is the preferred recrystallization solvent, yielding >95% pure product as confirmed by HPLC.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the ester group.

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of polyhydroquinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituent (Position) Biological Activity Synthesis Method Yield References
Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,3-dimethoxyphenyl (C4) Not explicitly reported (inferred anti-inflammatory potential from analogs) Hantzsch reaction with dimedone, ethyl acetoacetate, and substituted aldehyde Not specified
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-... 2-chlorophenyl (C4) Anti-inflammatory, enzyme modulation at low dosages Solvent-free Hantzsch reaction with Co catalyst 85–92%
Ethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-... 3,4-dimethoxyphenyl (C4) Not reported; predicted enhanced solubility due to electron-donating groups Similar Hantzsch methodology Not specified
Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-... Phenyl (C4) Structural benchmark; hydrogen-bonded triclinic crystal system (P1 space group) Ethanol-mediated synthesis with L-glutamine catalyst 78%
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... 4-fluorophenyl (C4) High commercial availability for research Standard Hantzsch protocol Pilot-scale
Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 4-hydroxyphenyl (C4) Improved solubility due to phenolic -OH; used in high-throughput phasing pipelines Catalyzed by DABCO2CuCl4 under optimized conditions 95%

Crystallographic and Physical Properties

  • Crystal Systems : The phenyl derivative crystallizes in a triclinic system (P1) with a hydrogen-bonded chain motif , while bromo- or hydroxy-substituted analogs (e.g., ) exhibit varied packing due to halogen/hydrogen bonding.
  • Thermal Stability : Methoxy groups (e.g., 2,3-dimethoxy in the target compound) may increase thermal stability compared to hydroxylated analogs, as seen in predicted boiling points (e.g., 590.5°C for a 3-ethoxy-4-hydroxyphenyl derivative in ) .

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives and features a complex structure that includes:

  • Molecular Formula : C23H29NO5
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 2829359

The presence of methoxy groups in the phenyl ring is believed to enhance its biological activity.

Antimalarial Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives as antimalarial agents. The compound has shown promising results against Plasmodium falciparum, with effective concentrations (EC50) reported below 100 nM in various assays. The structure-activity relationship indicates that modifications at the 2-, 3-, and 4-positions of the phenyl group can significantly influence potency against different strains of the malaria parasite .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various models. In vitro studies demonstrated that it can scavenge free radicals effectively. For instance, derivatives similar to this compound exhibited antioxidant activities ranging from 75% to 98% at specific concentrations .

Antibacterial Activity

This compound has also been tested for antibacterial properties. In vitro evaluations against Escherichia coli and Bacillus subtilis revealed significant growth inhibition. The compound's effectiveness varies with structural modifications; for example, certain derivatives showed enhanced antibacterial activity compared to others .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline core may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of pathogens.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in bacterial cells leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the quinoline ring are crucial for enhancing biological activity. For instance:

Substituent Position Effect on Activity
2 or 3 on Phenyl RingIncreased antimalarial potency
Methoxy GroupsEnhanced antioxidant activity
Alkyl Chain VariationsInfluence on solubility and bioavailability

Case Studies

  • Antimalarial Efficacy : In a study involving multiple hexahydroquinoline derivatives including this compound, compounds were screened against various P. falciparum strains. Results indicated that modifications at the methoxy positions significantly improved efficacy against resistant strains .
  • Antioxidant and Antibacterial Studies : A comprehensive evaluation of synthesized derivatives showed that those with additional hydroxyl groups exhibited superior antioxidant properties and enhanced antibacterial effects compared to their counterparts lacking such modifications .

Q & A

Q. What are the standard synthetic protocols for preparing this polyhydroquinoline derivative, and what catalysts/solvents are typically employed?

The compound is synthesized via multi-component reactions involving dimedone, substituted aldehydes, ethyl acetoacetate, and ammonium acetate. A solvent-free approach using cobalt salts as catalysts (e.g., CoCl₂) is common for improved yields . Alternative methods include ethanol-mediated synthesis with L-glutamine as a catalyst, which avoids harsh conditions . Reaction optimization should focus on temperature (70–90°C), stoichiometric ratios (1:1:1 for aldehyde, dimedone, and ethyl acetoacetate), and catalyst loading (5–10 mol%) .

Q. How is the crystal structure of this compound characterized, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with lattice parameters a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Å, and angles α = 98.370°, β = 91.778°, γ = 106.291°. The hydrogen-bonded chain motif stabilizes the structure, with key interactions between the carbonyl oxygen and NH groups of adjacent molecules . Refinement parameters include R = 0.046 and wR = 0.135, validated using Bruker SMART APEX diffractometers .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and structural integrity?

Use 1H/13C NMR to verify substituent positions (e.g., 2,3-dimethoxyphenyl resonances at δ 3.8–4.0 ppm for methoxy groups). FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak (m/z ≈ 413.4 for [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence biological activity?

Derivatives with electron-withdrawing groups (e.g., 5-bromo-2-hydroxyphenyl) show enhanced antimicrobial activity compared to electron-donating groups (e.g., methoxy). For example, the 2-chlorophenyl analog exhibits potent enzyme-modulating effects (IC₅₀ = 2.1 µM against acetylcholinesterase) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What experimental strategies resolve contradictions in reported biological data across analogs?

Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). For enzyme inhibition, validate results with kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .

Q. How can computational methods (DFT, molecular dynamics) complement experimental studies of this compound?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps ≈ 4.5 eV) and electrostatic potential maps to identify reactive sites . Molecular dynamics simulations (100 ns trajectories in GROMACS) assess stability in lipid bilayers, correlating with membrane permeability observed in vitro .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks arise during cyclization steps. Use chiral catalysts (e.g., L-proline) or enantioselective HPLC (Chiralpak AD-H column) to monitor purity. Solvent-free conditions reduce byproducts but require precise temperature control to avoid decomposition .

Methodological Recommendations

  • Synthesis Optimization : Compare solvent-free (CoCl₂) vs. ethanol-mediated (L-glutamine) routes for yield and scalability .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for cross-validation .
  • Bioactivity Profiling : Combine in vitro assays with proteomics (e.g., LC-MS/MS) to identify off-target effects .

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